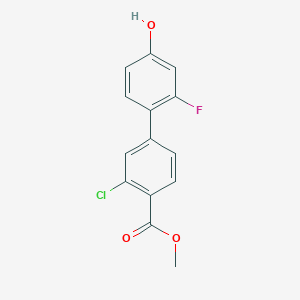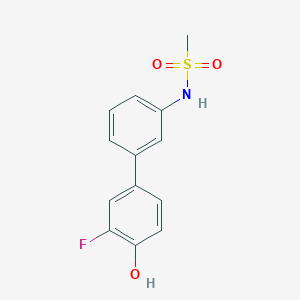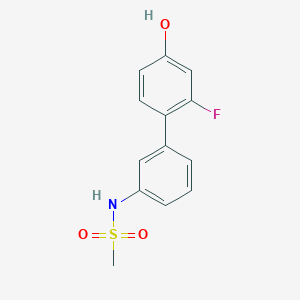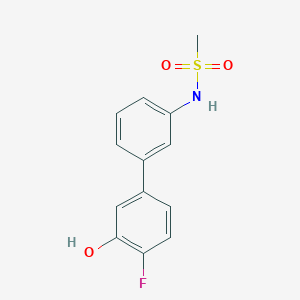
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (FPCP) is an organic compound with a molecular formula of C13H14FNO2. It is a white powder with a melting point of 116-118°C and a boiling point of 298-300°C. FPCP is used in a variety of applications, including scientific research, drug synthesis, and as a stabilizer in the production of certain pharmaceuticals.
作用機序
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to act as an electron acceptor in certain chemical reactions, allowing the transfer of electrons from a donor molecule to the 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% molecule. This electron transfer is believed to be responsible for many of the unique properties of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the activity of certain enzymes, which can have a variety of effects on the body.
実験室実験の利点と制限
The main advantage of using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments is its low toxicity. It is generally considered to be safe to use in laboratory settings, and it has a low risk of causing adverse reactions in humans. However, 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be difficult to obtain in large quantities, as it is a relatively rare compound. Additionally, it is relatively expensive, and its reactivity can vary depending on the reaction conditions used.
将来の方向性
1. Further research into the mechanism of action of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to better understand its effects on biochemical and physiological processes.
2. Development of new synthetic routes for the production of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in order to make it more widely available and cost-effective.
3. Investigation of the potential therapeutic applications of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, such as its anti-inflammatory and anti-cancer properties.
4. Development of new methods for using 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a fluorescent probe in biochemical assays.
5. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a catalyst in chemical reactions.
6. Investigation of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% as a reagent in organic synthesis.
7. Exploration of the potential use of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in the synthesis of pharmaceuticals.
8. Further research into the potential toxicological effects of 2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
合成法
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by a process known as the Suzuki-Miyaura reaction. This process involves the coupling of two components, an aryl halide and an organoboron compound, in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time can vary from several minutes to several hours, depending on the reactants used.
科学的研究の応用
2-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biochemical assays. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
特性
IUPAC Name |
[3-(3-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZGJUVQDUAFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684558 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-35-9 |
Source


|
| Record name | (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)









